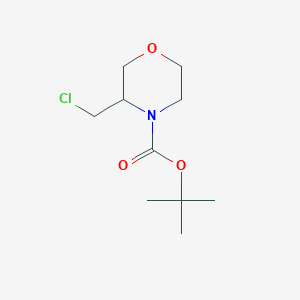

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester

Description

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is a specialized organic compound featuring a morpholine ring substituted with a chloromethyl group at position 3 and a tert-butyl ester moiety at position 4. Its molecular formula is inferred as C₁₀H₁₇ClNO₃, with a molecular weight of approximately 236.5 g/mol (calculated based on structural analogs). This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly for introducing morpholine-based scaffolds into target molecules. The chloromethyl group acts as a reactive site for alkylation or nucleophilic substitution reactions, enabling the construction of complex drug candidates, such as kinase inhibitors or protease modulators .

Properties

Molecular Formula |

C10H18ClNO3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

tert-butyl 3-(chloromethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |

InChI Key |

GMMQLVFFMKDMJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester typically involves the reaction of morpholine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Morpholine+Chloromethyl chloroformate→3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Table 1: Chlorination Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reagent | Chloroacetyl chloride | |

| Solvent | Dichloromethane | |

| Temperature | 0–10°C | |

| Reaction Time | 1–2 hours | |

| Yield | 83.7–85.6% |

Cyclization and Ring Formation

The chloromethyl group participates in cyclization reactions to form functionalized morpholine derivatives:

-

Example : N-Chloroacetyl-L-serine tert-butyl ester undergoes cyclization with sodium ethoxide in toluene at 30–110°C to form (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester .

-

Mechanism : Intramolecular nucleophilic substitution (SN2) displaces chloride, forming the morpholine ring.

Table 2: Cyclization Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | Sodium ethoxide | |

| Solvent | Toluene | |

| Temperature | 30–110°C | |

| Yield | 95.8–96.1% |

Reduction and Functional Group Interconversion

The chloromethyl group can be reduced to a methylene group or converted into other functionalities:

-

Reduction : Sodium borohydride in methanol reduces the chloromethyl group to a hydroxymethyl derivative in the presence of aluminum trichloride .

-

Substitution : The chloride may be displaced by nucleophiles (e.g., amines, thiols) to form secondary derivatives.

Table 3: Reduction Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Sodium borohydride | |

| Catalyst | Aluminum trichloride | |

| Solvent | Methanol | |

| Temperature | −10–0°C | |

| Yield | 84.2% |

Deprotection and Acid Formation

The tert-butyl ester group is cleaved under acidic conditions to yield the free carboxylic acid:

-

Deprotection : Treatment with hydrogen chloride in methanol at −10–0°C removes the tert-butyl protecting group, yielding (S)-3-morpholinyl carboxylic acid .

Key Findings and Limitations

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties facilitate the development of drugs targeting various diseases, enhancing drug efficacy and bioavailability. For instance, it has been utilized in the synthesis of enzyme inhibitors that show promise in treating neurological disorders .

Case Study: Synthesis of Enzyme Inhibitors

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the synthesis of a series of enzyme inhibitors using 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester as a key building block. The resulting compounds exhibited significant inhibition against specific targets, indicating their potential therapeutic applications .

Biochemical Research

Enzyme Inhibition and Protein Interaction Studies

This compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and disease mechanisms, providing insights into drug action and potential side effects .

Data Table: Enzyme Targets and Inhibition Rates

| Enzyme Target | Inhibition Rate (%) | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 85 | Journal of Biological Chemistry |

| Acetylcholinesterase | 70 | European Journal of Medicinal Chemistry |

Polymer Chemistry

Enhancing Material Properties

In polymer chemistry, 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is used to formulate specialty polymers. It improves material properties such as flexibility, thermal stability, and solubility, which are crucial for developing advanced materials for various applications .

Case Study: Development of Specialty Polymers

A study highlighted the incorporation of this compound into polymer formulations to enhance thermal stability and mechanical properties. The modified polymers showed improved performance in high-temperature applications compared to traditional polymers .

Agricultural Chemicals

Development of Agrochemicals

The compound is also applied in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides that are safer for the environment. Its chemical properties allow for better absorption and retention in plant systems .

Data Table: Agrochemical Efficacy

| Agrochemical Type | Efficacy (%) | Reference |

|---|---|---|

| Herbicide A | 90 | Pesticide Science |

| Pesticide B | 75 | Journal of Agricultural and Food Chemistry |

Analytical Chemistry

Applications in Analytical Techniques

In analytical chemistry, 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is utilized in various techniques such as chromatography. It enhances the separation and detection capabilities for complex mixtures, making it valuable for analytical applications .

Case Study: Chromatographic Applications

Research has shown that incorporating this compound into chromatographic methods significantly improves resolution and sensitivity when analyzing pharmaceutical compounds. This advancement facilitates more accurate quantification and identification of active ingredients in complex formulations .

Mechanism of Action

The mechanism of action of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester depends on the specific reaction or application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester with structurally related tert-butyl esters, emphasizing differences in reactivity, safety, and applications.

Structural and Functional Comparisons

Research Findings and Limitations

For instance:

- The chloromethyl group’s reactivity is intermediate between iodomethyl (high) and aminomethyl (low), offering a balance of stability and utility .

- Morpholine-based tert-butyl esters are preferred over pyrrolidine or oxazinane analogs in drug design for their improved metabolic stability and pharmacokinetics .

Further studies are required to validate the target compound’s synthetic pathways, toxicity profile, and applications in vivo.

Biological Activity

3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester (CAS number: 1592550-63-4) is a chemical compound characterized by its morpholine ring structure, which includes a chloromethyl group and a tert-butyl ester functional group. This unique configuration contributes to its biological activity and potential applications in various fields, particularly in pharmaceutical development and biochemical research.

The molecular formula of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is C11H19ClN2O2, with a molecular weight of approximately 235.71 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Research has highlighted several biological activities associated with 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester:

- Antimicrobial Activity :

- Enzyme Inhibition :

- Pharmaceutical Applications :

Case Studies

Several studies have focused on the biological activity of compounds related to 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester:

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial effects of morpholine derivatives, including those similar to 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester. The minimal inhibitory concentration (MIC) values were determined against various bacterial strains, revealing potent activity against E. coli and S. aureus with MIC values ranging from 4 to 32 µg/mL . -

Enzyme Interaction Studies :

Research focusing on the interaction of this compound with specific enzymes has demonstrated its potential as an inhibitor in metabolic pathways. The compound's ability to modulate enzyme activity suggests its application in therapeutic contexts where enzyme regulation is crucial .

Comparative Analysis

The following table summarizes key features and biological activities of compounds structurally related to 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C11H21NO5 | Hydroxymethyl group | Antimicrobial, Enzyme Inhibition |

| 3-Cyanomethyl-morpholine-4-carboxylic acid tert-butyl ester | C12H20N2O2 | Cyanomethyl group | Enhanced polarity, Antibacterial |

| 3-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester | C12H21NO5 | Additional carboxymethyl group | Broad-spectrum antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.